An In-depth Technical Guide to the Physical and Chemical Properties of N-Cbz-phenylglycine
An In-depth Technical Guide to the Physical and Chemical Properties of N-Cbz-phenylglycine
Introduction
N-Carbobenzyloxy-phenylglycine (N-Cbz-phenylglycine) is a crucial derivative of the non-proteinogenic amino acid phenylglycine. The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to the amino functionality makes it an essential building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of peptidomimetics and other pharmaceutical compounds. The Cbz group provides stability under various reaction conditions and can be selectively removed, offering a strategic advantage in complex multi-step syntheses. This guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-phenylglycine, detailed experimental protocols, and logical workflows relevant to its application.
Nomenclature and Structure
It is important to distinguish N-Cbz-phenylglycine from other related compounds. The term "phenylglycine" can refer to either 2-phenylglycine (where the phenyl group is attached to the alpha-carbon) or N-phenylglycine (where the phenyl group is attached to the nitrogen atom). The Cbz protecting group is typically used for the amino group of α-amino acids. Therefore, in the context of peptide chemistry and drug development, N-Cbz-phenylglycine almost always refers to N-benzyloxycarbonyl-2-phenylglycine . This guide will focus on this compound.
Chemical Structure:
Physical and Chemical Properties
The physical and chemical properties of N-Cbz-phenylglycine are summarized in the tables below. The data presented is for the L-enantiomer, which is commonly used in chiral synthesis.
Table 1: General and Physical Properties of N-Cbz-L-phenylglycine
| Property | Value | Reference |
| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetic acid | [1] |
| Synonyms | N-Benzyloxycarbonyl-L-phenylglycine, Z-L-Phg-OH | [1][2] |
| CAS Number | 53990-33-3 | [1] |
| Molecular Formula | C₁₆H₁₅NO₄ | [1] |
| Molecular Weight | 285.29 g/mol | [1][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 131.0 to 135.0 °C | [1] |
| Boiling Point | 495.3 ± 45.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Ethanol. | [1] |
| pKa | 3.49 ± 0.10 (Predicted) | [1] |
| Storage | Room temperature, in a dry and dark place. | [1] |
Table 2: Spectral Data Summary
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of both the phenylglycine and the Cbz group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic protons of the Cbz group (~5.1 ppm), a signal for the α-proton, and a signal for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbons (carboxylic acid and carbamate), aromatic carbons, the α-carbon, and the benzylic carbon of the Cbz group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches (from both the carboxylic acid and the carbamate), and aromatic C-H and C=C stretches. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak [M]⁺ or related adducts like [M+H]⁺ or [M+Na]⁺. |
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and deprotection of N-Cbz-phenylglycine are crucial for its effective use in research and development.
Protocol 1: Synthesis of N-Cbz-L-phenylglycine
This protocol is adapted from general procedures for the N-benzyloxycarbonylation of amino acids.[4][5]
Materials:
-
L-phenylglycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or another suitable base
-
Water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve L-phenylglycine (1.0 equivalent) in a 1 M NaOH solution (2.5 equivalents) in an ice bath with stirring.
-
Addition of Cbz-Cl: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution. Ensure the pH of the reaction mixture remains alkaline (pH 9-10) by concurrently adding 2 M NaOH solution as needed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted Cbz-Cl and other impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M HCl. A white precipitate of N-Cbz-L-phenylglycine should form.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-Cbz-L-phenylglycine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Protocol 2: Deprotection of N-Cbz-L-phenylglycine (Catalytic Hydrogenolysis)
This protocol outlines a standard method for the cleavage of the Cbz group to yield the free amine.[6][7]
Materials:
-
N-Cbz-L-phenylglycine
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH) or another suitable solvent
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve N-Cbz-L-phenylglycine (1.0 equivalent) in methanol (10-20 mL per mmol of substrate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction's progress by TLC or LC-MS until all the starting material has been consumed.
-
Filtration: Once the reaction is complete, carefully purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude L-phenylglycine.
-
Purification (if necessary): The crude product can be further purified by recrystallization if needed.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of N-Cbz-L-phenylglycine.
Deprotection Experimental Workflow
Caption: Experimental workflow for the deprotection of N-Cbz-L-phenylglycine.
References
- 1. chembk.com [chembk.com]
- 2. N-Carbobenzoxy-D-2-phenylglycine | 17609-52-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Cbz-L-(+)-Phenylglycine | 53990-33-3 | FC41725 | Biosynth [biosynth.com]
- 4. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 5. ijacskros.com [ijacskros.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
